9-(2-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}ethyl)-9H-carbazole
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Overview
Description
9-(2-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}ethyl)-9H-carbazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a carbazole core linked to a diazenyl group, which imparts distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}ethyl)-9H-carbazole typically involves multiple steps, starting with the preparation of the carbazole core. The diazenyl group is introduced through a diazonium coupling reaction, which is a common method for synthesizing azo compounds. The reaction conditions often include the use of acidic or basic catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazonium coupling reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
9-(2-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}ethyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the carbazole core or the diazenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Conditions vary depending on the type of substitution, but may include the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction typically produces amines.
Scientific Research Applications
9-(2-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}ethyl)-9H-carbazole has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 9-(2-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}ethyl)-9H-carbazole involves its interaction with specific molecular targets. The diazenyl group can undergo redox reactions, influencing cellular processes. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-Methoxyanilino)methyl]phenol
- 2-(Anilinomethyl)phenol
Uniqueness
Compared to similar compounds, 9-(2-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}ethyl)-9H-carbazole stands out due to its unique combination of a carbazole core and a diazenyl group
Properties
CAS No. |
647862-91-7 |
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Molecular Formula |
C27H22N4O3 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
[4-(2-carbazol-9-ylethoxy)phenyl]-(2-methyl-4-nitrophenyl)diazene |
InChI |
InChI=1S/C27H22N4O3/c1-19-18-21(31(32)33)12-15-25(19)29-28-20-10-13-22(14-11-20)34-17-16-30-26-8-4-2-6-23(26)24-7-3-5-9-27(24)30/h2-15,18H,16-17H2,1H3 |
InChI Key |
MZEYDYDFMGYEBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)OCCN3C4=CC=CC=C4C5=CC=CC=C53 |
Origin of Product |
United States |
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